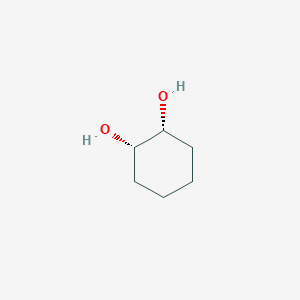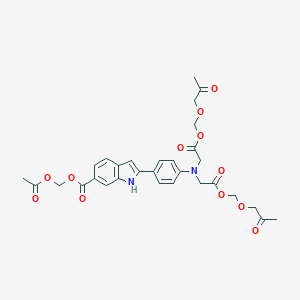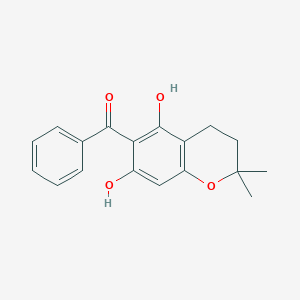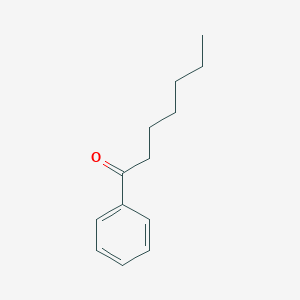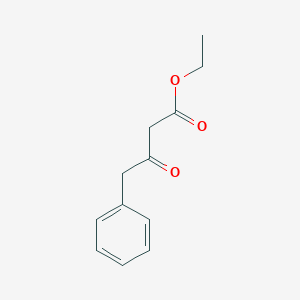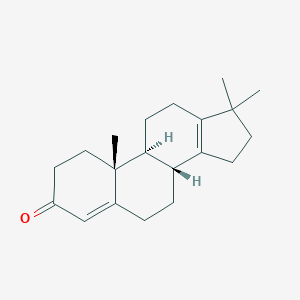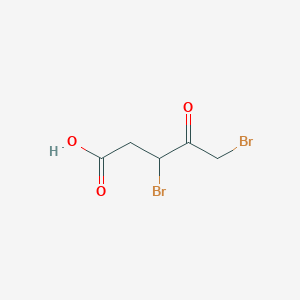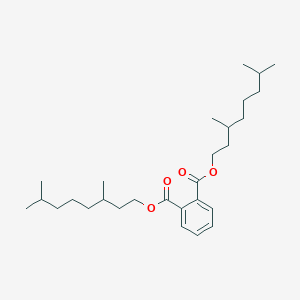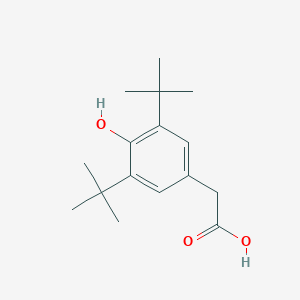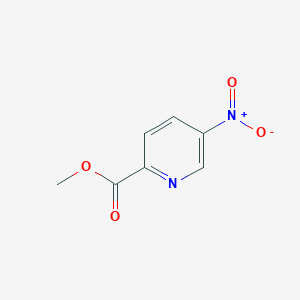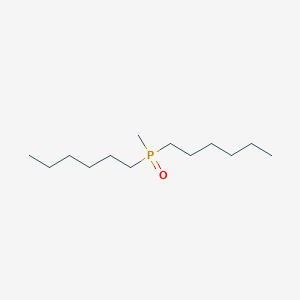
Phosphine oxide, dihexylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, dihexylmethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis, and has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Phosphine oxide, dihexylmethyl- has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It has been shown to be an effective catalyst for a number of different reactions, including the synthesis of lactams, ketones, and aldehydes. In addition, phosphine oxide, dihexylmethyl- has been used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure.
Mechanism Of Action
The mechanism of action of phosphine oxide, dihexylmethyl- is not well understood. However, it is believed to act as a Lewis base, donating electrons to other molecules and facilitating chemical reactions. In addition, this compound has been shown to have a number of different interactions with biological molecules, including proteins, nucleic acids, and lipids.
Biochemical And Physiological Effects
Phosphine oxide, dihexylmethyl- has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory properties. In addition, this compound has been shown to have a number of different effects on the cardiovascular system, including vasodilation and decreased blood pressure.
Advantages And Limitations For Lab Experiments
One of the main advantages of using phosphine oxide, dihexylmethyl- in lab experiments is its high reactivity and versatility. This compound can be used in a wide range of different reactions, and has been shown to be an effective catalyst for a number of different processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the reaction conditions, and there is a risk of toxicity if the compound is not handled properly.
Future Directions
There are a number of different future directions for research on phosphine oxide, dihexylmethyl-. One potential area of focus is the development of new synthetic methods for this compound, which could help to improve its efficiency and yield. Another area of focus could be the study of the compound's interactions with different biological molecules, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is also potential for the development of new drugs and pharmaceuticals based on the structure and properties of phosphine oxide, dihexylmethyl-.
Synthesis Methods
Phosphine oxide, dihexylmethyl- can be synthesized through a number of different methods. One common method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide. Another method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide and then treatment with hydrochloric acid. Both of these methods have been shown to be effective for synthesizing phosphine oxide, dihexylmethyl- in high yields.
properties
CAS RN |
1831-65-8 |
|---|---|
Product Name |
Phosphine oxide, dihexylmethyl- |
Molecular Formula |
C13H29OP |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-[hexyl(methyl)phosphoryl]hexane |
InChI |
InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
SXSPHZYWRUCEOB-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)CCCCCC |
Canonical SMILES |
CCCCCCP(=O)(C)CCCCCC |
Other CAS RN |
1831-65-8 |
synonyms |
Dihexyl(methyl)phosphine oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)

